![molecular formula C17H16ClNO3 B1402841 Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate CAS No. 1365962-29-3](/img/structure/B1402841.png)
Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate
Overview
Description
Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate (abbreviated as E4CPAAB) is an organic compound with a wide range of applications in scientific research. E4CPAAB is a compound of particular interest due to its unique properties, which make it suitable for a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1 has been synthesized and tested for its antimicrobial activities against various bacterial and fungal species. This compound and its derivatives showed promising results in inhibiting the growth of organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
Synthesis and Investigation of Anti-Inflammatory Activity of Novel Nitric Oxide Donating Hybrid Drugs
A study synthesized and evaluated a set of compounds, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, for their anti-inflammatory and analgesic potential. These compounds demonstrated varying degrees of effectiveness, with some showing potent anti-inflammatory or analgesic activities compared to the standard drug diclofenac (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).
Biodegradation of Chlorimuron-Ethyl and the Associated Degradation Pathway by Rhodococcus sp. D310-1
Chlorimuron-ethyl, a long-term residual herbicide, has been studied for its biodegradation by the bacterium Rhodococcus sp. D310-1. The study revealed various biodegradation products and proposed potential degradation pathways, demonstrating the microorganism's ability to transform chlorimuron-ethyl into less harmful compounds (Li, Zang, Yu, Lv, Cheng, Cheng, Liu, Liu, Xu, & Lan, 2016).
In Vitro and in Vivo Pharmacological Characterization of Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride
This compound was characterized as a potent and selective β3-adrenoceptor agonist, showing potential for the treatment of preterm labor. The study highlighted its efficacy in inhibiting spontaneous contractions in human myometrial strips and its promising pharmacological profile in vivo, without significant effects on heart rate or blood pressure (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007).
properties
IUPAC Name |
ethyl 4-[(2-chloro-2-phenylacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-8-10-14(11-9-13)19-16(20)15(18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYLKGKFVPWBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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